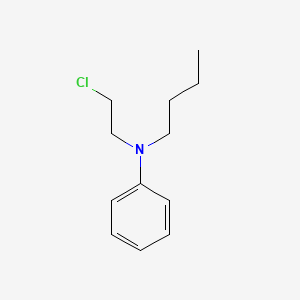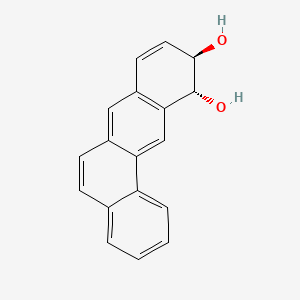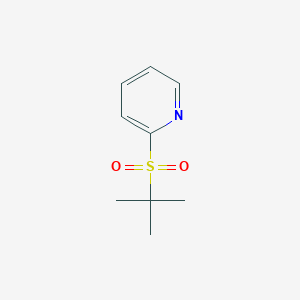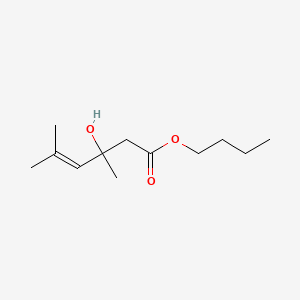
4,4'-Methylenebis(6-chloro-o-cresol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(6-chloro-o-cresol) is a chemical compound with the molecular formula C15H14Cl2O2 and a molecular weight of 297.18 g/mol . It is a derivative of cresol, featuring two chloro-substituted cresol units linked by a methylene bridge. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(6-chloro-o-cresol) typically involves the reaction of 6-chloro-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two cresol units. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(6-chloro-o-cresol) is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(6-chloro-o-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted cresol derivatives.
Substitution: Various substituted cresol derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Methylenebis(6-chloro-o-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to antimicrobial activity and as a model compound for studying the effects of chlorinated phenols.
Medicine: Investigated for its potential use in developing antimicrobial agents and disinfectants.
Industry: Utilized in the formulation of antimicrobial coatings, preservatives, and other industrial products.
Mechanism of Action
The antimicrobial activity of 4,4’-Methylenebis(6-chloro-o-cresol) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. The presence of chloro groups enhances its lipophilicity, facilitating its integration into the cell membrane .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2-chloro-6-methylphenol)
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
Uniqueness
4,4’-Methylenebis(6-chloro-o-cresol) stands out due to its dual chloro-substituted cresol units linked by a methylene bridge, which imparts unique antimicrobial properties. Compared to other chlorinated phenols, it exhibits higher stability and efficacy in various applications .
Properties
CAS No. |
58077-66-0 |
|---|---|
Molecular Formula |
C15H14Cl2O2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2-chloro-4-[(3-chloro-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-8-3-10(6-12(16)14(8)18)5-11-4-9(2)15(19)13(17)7-11/h3-4,6-7,18-19H,5H2,1-2H3 |
InChI Key |
BDJIGDUAAKRYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)CC2=CC(=C(C(=C2)C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)





![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)




![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)


